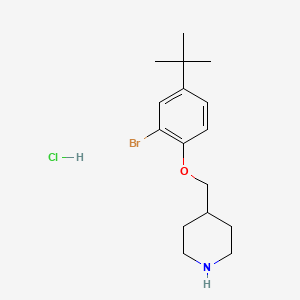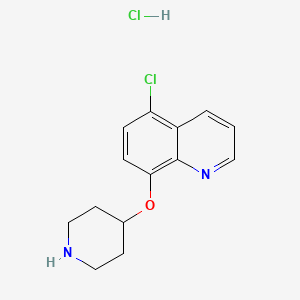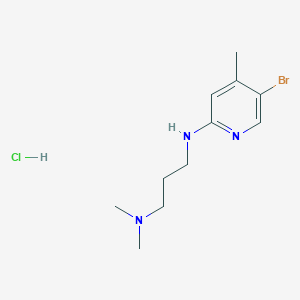![molecular formula C27H23N3O6 B1466002 2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid CAS No. 204322-92-9](/img/structure/B1466002.png)
2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid” is a chemical substance with the molecular formula C27H23N3O61. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific information on the reactions of interest, it’s difficult to provide a detailed analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability under various conditions. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound.科学的研究の応用
Applications in Scientific Research
Enzymatic Reactions and Bioremediation
Complex organic compounds often serve as substrates or inhibitors in enzymatic reactions. For example, enzyme-mediated degradation of organic pollutants is a critical area of research, particularly in environmental biotechnology. Compounds with intricate structures similar to the specified chemical could be investigated for their potential roles in enhancing the efficiency of bioremediation processes, either as mediators that facilitate the breakdown of recalcitrant pollutants or as model compounds to study the mechanisms of enzymatic action and inhibition (Husain & Husain, 2007).
Pharmacological Research
In pharmacology, detailed investigation of complex molecules can lead to the discovery of new drugs or therapeutic agents. Molecules with specific functional groups and stereochemistry may interact with biological targets in unique ways, leading to innovative treatments for various diseases. Research into compounds like chlorogenic acid, for example, has shown diverse pharmacological activities, including antioxidant, antibacterial, and anti-inflammatory effects, which highlight the potential therapeutic roles of complex organic molecules (Naveed et al., 2018).
Analytical and Bioanalytical Applications
The development of analytical methods for detecting and quantifying chemical compounds in biological systems is another vital area of research. Complex organic molecules can serve as standards or reagents in developing new analytical techniques, including chromatography, mass spectrometry, and spectrophotometry. These methods are essential for understanding the pharmacokinetics, distribution, metabolism, and excretion (ADME) of pharmaceuticals and for monitoring environmental pollutants (Munteanu & Apetrei, 2021).
Safety And Hazards
As this compound is not intended for human or veterinary use1, it should be handled with appropriate safety precautions to avoid exposure. Always follow standard laboratory safety procedures when handling chemical substances.
将来の方向性
The future directions for research on this compound would depend on its potential applications. Given that it’s used for research purposes1, it could be of interest in the development of new synthetic methods, the study of chemical reactions, or the design of new materials or drugs.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a chemical expert.
特性
CAS番号 |
204322-92-9 |
|---|---|
製品名 |
2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid |
分子式 |
C27H23N3O6 |
分子量 |
485.5 g/mol |
IUPAC名 |
2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid |
InChI |
InChI=1S/C27H23N3O6/c28-12-13-29-25(33)24-20(10-5-11-22(24)30(27(29)35)14-23(31)32)26(34)36-15-21-18-8-3-1-6-16(18)17-7-2-4-9-19(17)21/h1-11,21H,12-15,28H2,(H,31,32) |
InChIキー |
UERYYFXGRSOTPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C5C(=CC=C4)N(C(=O)N(C5=O)CCN)CC(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C5C(=CC=C4)N(C(=O)N(C5=O)CCN)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)
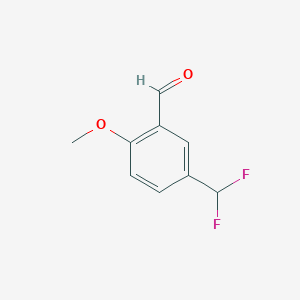
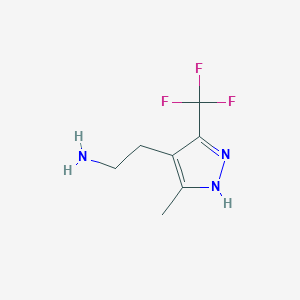
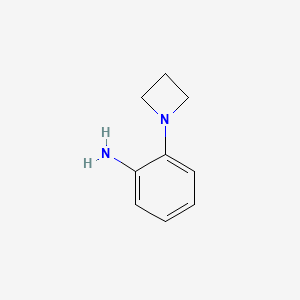
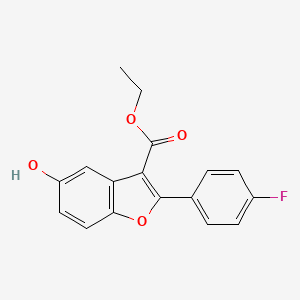
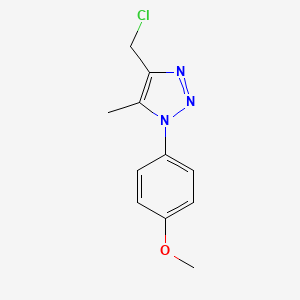
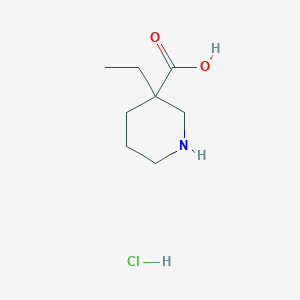
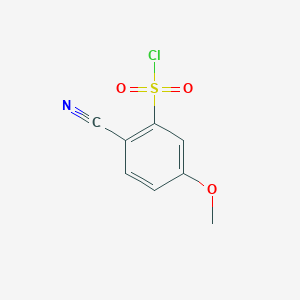
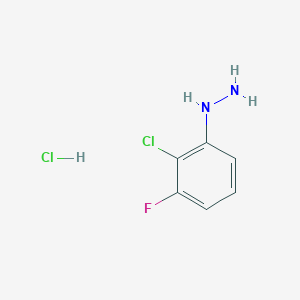
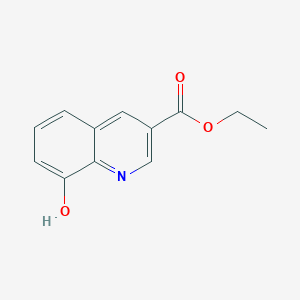
![2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465935.png)
